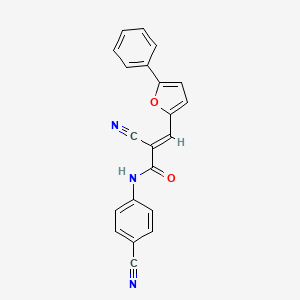
2-cyano-2-cyclohexylidene-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-2-cyclohexylidene-N-(4-ethoxyphenyl)acetamide belongs to a class of organic compounds known for their utility in synthesizing various heterocyclic compounds. Its importance lies in its reactivity and utility as a building block in organic synthesis.
Synthesis Analysis
This compound can be synthesized through reactions involving key precursors like 3-fluoro-4-cyanophenol or 4-methoxyphenyl acetonitrile with cyclohexanone. These processes typically involve acetylation and crystallization steps. For instance, Mantelingu et al. (2007) described the synthesis of a related compound, 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl Acetate, highlighting the method's complexity and precision (Mantelingu et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is often investigated using techniques like X-ray crystallography. As detailed by Mantelingu et al. (2007), these studies reveal crucial aspects like the conformation of the cyclohexane ring and the presence of intermolecular hydrogen bonds (Mantelingu et al., 2007).
Chemical Reactions and Properties
Compounds like this compound are versatile in their reactivity. They are used as synthons in heterocyclic synthesis, creating a range of polyfunctionalized heterocyclic compounds. For example, Gouda (2014) reviews the synthesis and reactions of a similar compound, 2-cyano-N-(4-sulfamoylphenyl) acetamide, emphasizing its role in building complex molecular structures (Gouda, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- Synthesis of Heterocyclic Compounds : The Michael reaction involving cyclopentylidene- and cyclohexylidene(cyano)acetamides with malononitrile and cyano-(thioacetamide) leads to the creation of substituted 1-amino-2,6,6-tricyano-1,3-cyclohexadienes and thieno[2,3-d]pyrimidine-4(3H)-thiones. This demonstrates the utility of such compounds in synthesizing novel heterocyclic structures with potential applications in various fields of chemistry and pharmacology (Dyachenko, Dyachenko, & Chernega, 2004).
Antimicrobial Applications
- Novel Antimicrobial Dyes : Derivatives based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been developed as novel polyfunctionalized acyclic and heterocyclic dye precursors. These dyes exhibit significant antimicrobial activity against a range of tested organisms, demonstrating the potential of these compounds in developing new antimicrobial agents for textile finishing and dyeing applications (Shams, Mohareb, Helal, & Mahmoud, 2011).
Antitumor Activity
- Development of Antitumor Agents : The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol-2-yl) acetamide showcases the potential of these compounds in antitumor applications. Some synthesized compounds demonstrated promising inhibitory effects on different cell lines, highlighting their potential in cancer research (Albratty, El-Sharkawy, & Alam, 2017).
Anti-inflammatory and Analgesic Activities
- Pharmacological Studies : The successful synthesis of 2(1H)-pyridone molecules bearing a 4-hydroxyphenyl moiety, through the reaction of 2-cyano-N-(4-hydroxyphenyl)acetamide, and their subsequent pharmacological examination for anti-inflammatory, ulcerogenic, and antipyretic activities indicate the relevance of these derivatives in medicinal chemistry and drug development (Fayed, Bayoumi, Saleh, Ezz Al-Arab, & Ammar, 2021).
Eigenschaften
IUPAC Name |
2-cyano-2-cyclohexylidene-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-21-15-10-8-14(9-11-15)19-17(20)16(12-18)13-6-4-3-5-7-13/h8-11H,2-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOFRDVIEXCKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=C2CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)

![N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)
![methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5509872.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)
![N,N-dimethyl-3-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5509893.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509907.png)
![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)

![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)

